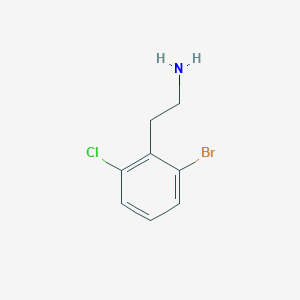
2-(2-Bromo-6-chlorophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-6-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine typically involves the halogenation of phenylethylamine derivatives. One common method is the bromination and chlorination of phenylethylamine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
2-(2-Bromo-6-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Imines or nitriles can be formed.
Reduction Products: Secondary amines are common products.
科学研究应用
2-(2-Bromo-6-chlorophenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the effects of halogenated phenylethylamines on biological systems.
作用机制
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The halogen substituents on the phenyl ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)ethan-1-amine
- 2-(2-Bromo-6-fluorophenyl)ethan-1-amine
- 2-(2-Chloro-6-fluorophenyl)ethan-1-amine
Uniqueness
2-(2-Bromo-6-chlorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other halogenated phenylethylamines.
生物活性
2-(2-Bromo-6-chlorophenyl)ethan-1-amine, also known as bromochlorophenethylamine , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H10BrClN |
| Molecular Weight | 232.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine release agent, potentially influencing serotonin and dopamine pathways. Studies have shown that similar compounds can modulate neurotransmitter levels, thereby affecting mood and behavior.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, a study on phenethylamines reported significant activity against various bacterial strains, suggesting potential for this compound in treating infections caused by resistant bacteria .
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological effects. In vitro assays demonstrated that it could enhance the release of dopamine and norepinephrine in neuronal cultures, which may have implications for mood disorders and attention-deficit hyperactivity disorder (ADHD) .
Cytotoxicity and Antiproliferative Effects
In cancer research, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For example, analogs were tested against breast cancer cells and exhibited IC50 values indicating significant antiproliferative activity . Further research is needed to evaluate the specific cytotoxic mechanisms of this compound.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of phenethylamines, including bromochlorophenethylamine derivatives. The results indicated that these compounds had varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing promising results for further development .
- Neuropharmacological Assessment : A recent investigation assessed the effects of similar phenethylamines on neurotransmitter release in rat brain slices. The findings suggested that compounds with halogen substitutions could significantly enhance dopamine release, indicating potential therapeutic applications in neuropsychiatric disorders .
属性
分子式 |
C8H9BrClN |
|---|---|
分子量 |
234.52 g/mol |
IUPAC 名称 |
2-(2-bromo-6-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 |
InChI 键 |
AIABXNHJNHMIHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)CCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















